molecular formula C18H21N3O B5091131 N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide CAS No. 85867-78-3

N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B5091131
CAS RN: 85867-78-3
M. Wt: 295.4 g/mol
InChI Key: ZBEUEHHDCFZVKH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MPHP is a potent and selective agonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In

Scientific Research Applications

N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has also been studied for its potential applications in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.

Mechanism of Action

N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide acts as a potent and selective agonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. It has been shown to increase dopamine release in the nucleus accumbens, a key region involved in the reward pathway. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide also has affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to increase dopamine release in the nucleus accumbens, which is indicative of its potential for abuse. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to reduce cocaine self-administration in rats, which is indicative of its potential for the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of reward and motivation pathways in the brain. However, one limitation of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide is its potential for abuse, which may limit its use in certain lab experiments. Additionally, the potential for side effects and toxicity must be carefully considered when using N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide. One direction is the further exploration of its potential applications in the treatment of cocaine addiction. Another direction is the study of its potential applications in the treatment of other addictive disorders, such as alcoholism and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide and its potential for abuse and toxicity.

Synthesis Methods

N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One common method involves the reaction of 1-benzylpiperazine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide.

properties

IUPAC Name

N-(3-methylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-6-5-7-16(14-15)19-18(22)21-12-10-20(11-13-21)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEUEHHDCFZVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295399
Record name N-(3-METHYLPHENYL)-4-PHENYL-PIPERAZINE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-4-phenyl-piperazine-1-carboxamide

CAS RN

85867-78-3
Record name NSC101690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-METHYLPHENYL)-4-PHENYL-PIPERAZINE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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